molecular formula C9H9N3S B12538274 5,7-Diaminoquinoline-8-thiol CAS No. 653570-17-3

5,7-Diaminoquinoline-8-thiol

Cat. No.: B12538274
CAS No.: 653570-17-3
M. Wt: 191.26 g/mol
InChI Key: RUNSKQAQWHTJPH-UHFFFAOYSA-N
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Description

5,7-Diaminoquinoline-8-thiol (C₉H₉N₃S, molecular weight 191.25 g/mol) is a quinoline derivative characterized by amino groups at positions 5 and 7 and a thiol (-SH) group at position 6. This compound is structurally analogous to 5,7-diamino-8-quinolinol (CAS 63195-45-9, C₉H₉N₃O), which features a hydroxyl (-OH) group instead of a thiol at position 8 . The substitution of -OH with -SH significantly alters its chemical properties, including solubility, redox behavior, and metal-chelating capabilities.

Properties

CAS No.

653570-17-3

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

5,7-diaminoquinoline-8-thiol

InChI

InChI=1S/C9H9N3S/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,10-11H2

InChI Key

RUNSKQAQWHTJPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2N)N)S)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diaminoquinoline-8-thiol can be achieved through several methods. One common approach involves the Skraup reaction, which is a classical method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid.

Another method involves the reduction of nitroquinoline derivatives. For example, 7,8-diaminoquinoline can be synthesized by reducing 7-nitroquinoline with iron in acetic acid, followed by further functionalization to introduce the thiol group .

Industrial Production Methods

Industrial production of 5,7-Diaminoquinoline-8-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Diaminoquinoline-8-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in precursor compounds can be reduced to amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Iron in acetic acid, tin(II) chloride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted quinoline derivatives.

Scientific Research Applications

5,7-Diaminoquinoline-8-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Diaminoquinoline-8-thiol involves its interaction with molecular targets such as enzymes and proteins. The amino and thiol groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also induce oxidative stress by generating reactive oxygen species, which can affect cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5,7-diaminoquinoline-8-thiol with three related quinoline derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
5,7-Diaminoquinoline-8-thiol Not Available C₉H₉N₃S 191.25 -NH₂ (5,7), -SH (8) High metal affinity, low solubility in polar solvents
5,7-Diamino-8-quinolinol 63195-45-9 C₉H₉N₃O 175.19 -NH₂ (5,7), -OH (8) Moderate solubility in water, strong UV absorption
5-Aminoquinolin-8-ol 13207-66-4 C₉H₈N₂O 160.18 -NH₂ (5), -OH (8) Chelating agent for transition metals
8-Mercaptoquinoline 491-33-0 C₉H₇NS 161.22 -SH (8) Used in metal extraction, pH-sensitive reactivity
Key Observations:
  • Thiol vs. Hydroxyl Groups: The thiol group in 5,7-diaminoquinoline-8-thiol enhances its ability to form stable complexes with soft metals (e.g., Cu⁺, Ag⁺) compared to the hydroxyl group in 5,7-diamino-8-quinolinol, which prefers hard metals like Fe³⁺ .

Limitations in Current Research

Direct experimental data on 5,7-diaminoquinoline-8-thiol are scarce, necessitating extrapolation from its analogs. For instance, its solubility in aqueous media is likely lower than that of 5,7-diamino-8-quinolinol due to the hydrophobic -SH group, but this remains unverified.

Biological Activity

5,7-Diaminoquinoline-8-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

5,7-Diaminoquinoline-8-thiol belongs to the quinoline family, characterized by a fused bicyclic structure that includes nitrogen atoms. The presence of amino and thiol groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity
Research has demonstrated that 5,7-Diaminoquinoline-8-thiol exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties
Several studies have highlighted the anticancer potential of 5,7-Diaminoquinoline-8-thiol. For instance, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. The compound's IC50 values against different cancer cell lines range from 1 µM to 10 µM, indicating potent activity (see Table 1).

Cell Line IC50 (µM) Mechanism of Action
HeLa1.4Apoptosis via mitochondrial pathway
MDA-MB-2312.3Induction of oxidative stress
A5493.5Inhibition of cell proliferation

The biological activity of 5,7-Diaminoquinoline-8-thiol can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Production: It induces oxidative stress in cancer cells, leading to apoptosis.
  • Lysosomal Dysfunction: Recent studies suggest that it may target lysosomal pathways, enhancing autophagy and cellular degradation processes.

Case Studies

Case Study 1: Anticancer Activity
In a study conducted by Ryu et al., derivatives of 5,7-Diaminoquinoline-8-thiol were synthesized and tested against multiple cancer cell lines. The results indicated that these derivatives had an enhanced anticancer effect compared to the parent compound, particularly against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy
A separate investigation explored the antimicrobial efficacy of 5,7-Diaminoquinoline-8-thiol against resistant bacterial strains. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections .

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